molecular formula C21H25N3O2 B14997673 2-ethyl-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide

2-ethyl-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide

Cat. No.: B14997673
M. Wt: 351.4 g/mol
InChI Key: USCNZLQFGCGBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a methoxyphenyl group and an ethylbutanamide side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the imidazo[1,2-a]pyridine core could lead to a partially or fully reduced product.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It may have therapeutic potential as a drug candidate for various diseases, pending further research.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group may play a role in binding to these targets, while the imidazo[1,2-a]pyridine core could be involved in the overall molecular recognition process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-ethyl-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide lies in its combination of the imidazo[1,2-a]pyridine core with the methoxyphenyl and butanamide groups. This unique structure may confer specific biological and chemical properties that are not present in the similar compounds listed above.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-ethyl-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]butanamide

InChI

InChI=1S/C21H25N3O2/c1-5-15(6-2)21(25)23-20-19(16-7-9-17(26-4)10-8-16)22-18-13-14(3)11-12-24(18)20/h7-13,15H,5-6H2,1-4H3,(H,23,25)

InChI Key

USCNZLQFGCGBKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.